Ceratotoxin-C
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
SLGGVISGAKKVAKVAIPIGKAVLPVVAKLVG |
Origin of Product |
United States |
Origin and Biosynthesis of Ceratotoxin C
Genetic Basis and Regulation of Ceratotoxin Gene Expression
Gene Clustering
Transcriptional Control and Modulatory Factors
The expression of the gene encoding Ceratotoxin-C is under tight transcriptional control, influenced by specific physiological factors rather than general immune elicitors.
The synthesis of this compound is modulated by juvenile hormone, a key hormone in insect development and reproduction. google.comresearchgate.net Studies have demonstrated that the expression of ceratotoxin genes is dependent on the presence of this hormone. nih.govresearchgate.net This hormonal regulation ensures that the production of these protective peptides is synchronized with the sexual maturity and reproductive readiness of the female fly. ebi.ac.uk
A primary factor influencing the upregulation of this compound expression is the act of mating. bachem.comgoogle.com While the genes are expressed in sexually mature virgin females, their transcription levels are significantly enhanced following copulation. bachem.comebi.ac.uk This suggests that the peptide plays a crucial role in protecting the female genital tract from potential pathogens introduced during fertilization. bachem.commdpi.com
Unlike many other insect antimicrobial peptides, the production of this compound is not induced by bacterial infection. bachem.comgoogle.complos.org This characteristic underscores its specialized function in reproductive immunity, as opposed to a systemic immune response to pathogens. nih.gov This non-inducibility by microbial challenge has been a consistent finding in the study of the ceratotoxin family. ebi.ac.ukgoogle.com
Mating-Induced Expression
Precursor Processing and Maturation Pathways of this compound
This compound is initially synthesized as a larger, inactive precursor molecule known as a prepropeptide. nih.govplos.org The maturation into the final, active peptide involves a series of proteolytic cleavage events. The general pathway for the maturation of such insect antimicrobial peptides includes the initial removal of an N-terminal signal peptide by a signal peptidase. nih.govnih.gov This cleavage occurs as the prepropeptide is translocated across the membrane of the endoplasmic reticulum. nih.gov
Following the removal of the signal peptide, the resulting propeptide undergoes further proteolytic processing to release the mature and active this compound. nih.govannualreviews.org While the general mechanism of precursor processing for insect AMPs is understood, the specific proteases responsible for the final maturation of the this compound propeptide have not been definitively identified.
Research Findings on this compound
| Feature | Finding |
| Origin | Female reproductive accessory glands of Ceratitis capitata |
| Genetic Locus | X-chromosome |
| Gene Organization | Clustered |
| Primary Inducer | Mating |
| Hormonal Regulation | Modulated by Juvenile Hormone |
| Response to Infection | Not induced by bacterial challenge |
| Biosynthesis | Ribosomally synthesized as a prepropeptide |
Structural Biology and Conformational Analysis of Ceratotoxin C
Primary Amino Acid Sequence and Sequence Variants
The primary structure of a protein, its amino acid sequence, is the foundation of its three-dimensional structure and function. The ceratotoxin family showcases both conservation and variation in their sequences, contributing to their collective and individual activities.
Peptide Length and Compositional Differences among Ceratotoxins
The ceratotoxin family consists of several members, including Ceratotoxins A, B, C, and D, which exhibit variations in their peptide length and amino acid composition. Ceratotoxins A and B are both 29 amino acids long. biosyn.comqyaobio.com In contrast, Ceratotoxin-C is a longer peptide, composed of 32 amino acids. novoprolabs.combachem.com Another variant, Ceratotoxin D, is comprised of 36 amino acids. bachem.com
Table 1: Comparison of Ceratotoxin Peptide Lengths
| Ceratotoxin Variant | Peptide Length (Number of Amino Acids) |
|---|---|
| Ceratotoxin A | 29 |
| Ceratotoxin B | 29 |
| Ceratotoxin C | 32 |
| Ceratotoxin D | 36 |
Identification of Conserved Motifs and Sequence Homology
Analysis of the ceratotoxin family reveals conserved sequence motifs, which are patterns of amino acids that are preserved across different but related proteins and often indicate functional or structural importance. While specific conserved motifs for this compound are not extensively detailed in the provided results, the high degree of homology among ceratotoxins suggests the presence of such motifs that are crucial for their antimicrobial function. researchgate.netnih.gov The genes encoding these peptides are clustered together in the genome of C. capitata, further supporting their relatedness and coordinated expression. nih.gov Ceratotoxins, in general, show sequence homology with other antimicrobial peptides like magainins and bee melittin (B549807). nih.govcapes.gov.br
Secondary Structure Elucidation
The biological activity of this compound is intimately linked to its ability to adopt specific secondary structures, particularly in the presence of biological membranes.
Alpha-Helical Conformation in Membrane-Mimicking Environments
In aqueous solutions, ceratotoxins may exist in a random coil conformation. However, in environments that mimic biological membranes, such as in the presence of organic solvents or lipid micelles, they undergo a significant conformational change to form an alpha-helical structure. researchgate.netnih.gov Circular dichroism (CD) experiments have demonstrated that ceratotoxins, including by extension this compound, exhibit a substantial helical content in such membrane-mimicking environments. nih.govresearchgate.net For Ceratotoxin A, two-dimensional NMR studies have shown a helical structure in the region spanning residues 8-25. nih.gov This induced helicity is a common feature of many antimicrobial peptides and is critical for their interaction with and disruption of bacterial membranes. nih.gov
Amphipathic Nature and Orientation within Lipid Bilayers
The alpha-helical structure of ceratotoxins is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. qyaobio.comresearchgate.net The polar, charged amino acid residues are aligned along one side of the helix, while the nonpolar, hydrophobic residues are positioned on the opposite side. biosyn.comqyaobio.com This amphipathic character is a key determinant of their antimicrobial activity, facilitating their insertion into and destabilization of the lipid bilayers of bacterial cell membranes. biosyn.comresearchgate.net
Studies on ceratotoxins suggest that upon interaction with a lipid bilayer, the C-terminal domain is heavily involved in forming helical bundles within the membrane, while the more positively charged N-terminal region likely anchors the peptide to the lipid surface. nih.gov The orientation of the peptide within the membrane is crucial for its function. Polarized ATR-FTIR studies on other peptides have shown that their orientation can change from parallel to perpendicular with respect to the membrane plane depending on environmental factors like pH, which can influence their ability to traverse the bilayer. nih.gov While specific orientation data for this compound is not available, the general model for ceratotoxins involves the formation of transmembrane pores. nih.gov
Oligomeric State and Quaternary Structure
The functional form of many proteins, including antimicrobial peptides, is an assembly of multiple polypeptide chains, known as an oligomer. The arrangement of these subunits constitutes the quaternary structure. ditki.comwikipedia.org
By similarity with other ceratotoxins, it is proposed that this compound can form oligomeric complexes. uniprot.org Specifically, Ceratotoxin-A is known to form homomers of four to six subunits. uniprot.org This self-assembly into oligomeric structures is fundamental to their mechanism of action, which involves the formation of ion channels or pores in the target membrane. biosyn.comqyaobio.com The "barrel-stave" model is often proposed for ceratotoxins, where the peptide monomers assemble like staves of a barrel to create a central pore that spans the membrane. researchgate.netnih.gov The formation of these oligomeric pores disrupts the integrity of the bacterial membrane, leading to cell death. biosyn.comqyaobio.com The precise oligomeric state of this compound has not been definitively determined but is expected to be a key feature of its biological activity.
Characterization of Subunit Association (e.g., Formation of Multimeric Assemblies)
A key feature of ceratotoxins is their ability to form multimeric assemblies, a process fundamental to their biological function. nih.gov It is proposed that these peptides self-assemble into oligomeric structures, likely forming homomers of four to six subunits. uniprot.org This association is a critical step in the formation of ion channels within the target cell membrane. nih.govnih.gov The process of oligomerization can occur either after the monomeric peptides insert into the membrane or through the direct insertion of pre-formed oligomers. rsc.org This self-association is crucial for creating a functional transmembrane pore. rsc.org
Identification of Functional Domains and Their Structural Contributions
The C-terminal domain of ceratotoxins is significantly involved in the formation of helical bundles within the membrane. nih.govresearchgate.netresearchgate.net This region, which is highly amphipathic with a large hydrophobic sector, is thought to embed itself into the lipid bilayer. acs.orgresearchgate.net The assembly of these C-terminal helices from multiple peptide monomers forms the structural basis of the transmembrane pore, often described by the "barrel-stave" model. nih.govresearchgate.net In this model, the aggregated C-terminal domains of five or six helices create a channel that spans the membrane. nih.govacs.orgresearchgate.net
In contrast to the membrane-inserting C-terminus, the N-terminal region of ceratotoxins is largely cationic and is believed to anchor the peptide to the surface of the lipid bilayer. nih.govacs.orgresearchgate.net This initial electrostatic interaction with the negatively charged components of the bacterial membrane is a critical first step. The flexible and charged nature of the N-terminal region is crucial for directing the self-association of the peptides on the membrane surface and for stabilizing the inserted peptide aggregates. nih.gov This region remains solvent-exposed and plays a significant role in the peptide's interaction with the membrane interface. nih.gov
Role of the C-Terminal Domain in Helical Bundle Formation
Structure-Activity Relationship Studies
To understand the precise relationship between the structure of this compound and its function, researchers have employed the design and analysis of peptide analogs and truncated forms.
Impact of Specific Amino Acid Substitutions on Conformational Integrity
The substitution of specific amino acids can have a profound impact on the conformational integrity and, consequently, the biological activity of this compound and its analogs. Circular dichroism (CD) measurements have been used to assess the secondary structure of these peptides and their analogs. researchgate.netresearchgate.net
Molecular Mechanism of Action of Ceratotoxin C
Interaction Dynamics with Cellular Membranes
The initial step in the antimicrobial action of ceratotoxins is the electrostatic interaction with the target cell membrane. bachem.com The subsequent disruption of the membrane barrier is a multi-stage process involving binding and permeabilization.
Membrane Binding Characteristics
As cationic peptides, ceratotoxins are electrostatically attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol and cardiolipin. bachem.comwikipedia.orgfrontiersin.org This initial binding is a prerequisite for their disruptive activity. The amphipathic nature of the ceratotoxin alpha-helix, with distinct hydrophobic and hydrophilic faces, facilitates its partitioning into the lipid bilayer. biosyn.comwikipedia.org
Studies on the ceratotoxin family suggest a specific orientation upon binding. The largely cationic N-terminal region is proposed to anchor the peptide to the lipid surface, lying parallel to the membrane. nih.govresearchgate.net In contrast, the more amphipathic and hydrophobic C-terminal domain is implicated in the deeper insertion into the membrane core. nih.govresearchgate.net This structural arrangement is critical for the subsequent aggregation of peptide monomers and the formation of transmembrane pores. nih.gov
Permeabilization of Bacterial Outer and Inner Membranes
Following the initial binding, ceratotoxins effectively permeabilize both the outer and inner membranes of bacteria, such as Escherichia coli. researchgate.net This ability to compromise both membrane barriers is a key feature of their potent antibacterial activity. The permeabilization leads to the leakage of ions and essential metabolites, disrupting the electrochemical gradient and ultimately causing cell death. bachem.com The antimicrobial properties of these peptides are well-correlated with their high pore-forming activity. nih.govresearchgate.net
Formation and Characterization of Membrane Pores
The membrane disruption caused by ceratotoxins is not a random, detergent-like effect but rather the result of forming structured, transmembrane pores. wikipedia.org
Voltage-Dependent Ion Channel Activity
When reconstituted into artificial planar lipid bilayers, ceratotoxins exhibit the formation of well-defined, voltage-dependent ion channels. nih.govbiosyn.comqyaobio.com The activity of these channels is highly dependent on the transmembrane potential. researchgate.netbiorxiv.org A threshold voltage is required to trigger the insertion of the peptides and the subsequent opening of the pores. researchgate.netacs.org This voltage-gated behavior is a hallmark of channel-forming peptides like alamethicin, to which ceratotoxin-A's behavior is often compared. researchgate.netbiorxiv.org Experiments show that ceratotoxins develop highly asymmetric current-voltage (I/V) curves, indicating that the ion flow is favored in one direction across the membrane. nih.gov
Adherence to the Barrel-Stave Model of Pore Formation
The formation of pores by the ceratotoxin family is consistent with the "barrel-stave" model. nih.govbachem.comwikipedia.org In this model, several peptide monomers (the "staves") insert into the membrane and aggregate to form a barrel-like structure surrounding a central aqueous channel. wikipedia.org The hydrophobic surfaces of the alpha-helical peptides face outward, interacting with the lipid core of the membrane, while their hydrophilic surfaces line the interior of the pore, allowing the passage of ions and water. wikipedia.org This mechanism has been proposed for ceratotoxins based on single-channel conductance experiments. nih.govnih.gov
Analysis of Pore Size and Conductance Properties
Detailed analysis of the pores formed by Ceratotoxin-A, a close homologue of Ceratotoxin-C, reveals dynamic structures that can be composed of a varying number of monomers. researchgate.net These pores can assemble from as few as three to more than ten peptide units. researchgate.netresearchgate.net This variability in the number of monomers leads to pores of different sizes and conductance states. researchgate.net
The diameter of these pores can range from less than 0.5 nm to approximately 4.0 nm. researchgate.netresearchgate.net The conductance of the pores increases with the number of monomers forming the channel. For instance, studies on DNA-templated Ceratotoxin-A assemblies have provided estimates for the diameters of pores with specific numbers of monomers.
Table 1: Estimated Pore Diameters for DNA-Templated Ceratotoxin-A Assemblies
| Number of Monomers | Estimated Pore Diameter (nm) |
| 4 (Tetramer) | ~0.5 |
| 8 (Octamer) | ~2.3 |
| 12 (Dodecamer) | ~4.0 |
| Data derived from studies on Ceratotoxin-A, a close analog of this compound. acs.org |
Single-channel recording experiments on native Ceratotoxin-A have identified multiple, well-defined conductance states, which correspond to the association or dissociation of individual peptide monomers from the pore structure. researchgate.net This behavior is characteristic of the barrel-stave model and highlights the dynamic nature of the channels formed by ceratotoxins.
Downstream Cellular Effects Leading to Microbial Inhibition
The antimicrobial activity of this compound stems from its ability to compromise the integrity of the microbial cell membrane. Following the initial binding and insertion into the lipid bilayer, the peptide triggers a cascade of downstream cellular events that ultimately lead to microbial death. This process is primarily driven by the formation of pores or channels through the membrane.
Perturbation of Cellular Electrolyte Balance
A fundamental consequence of the pore formation by this compound is the severe disruption of the target cell's electrolyte balance. physio-pedia.commsdmanuals.com The pores act as unregulated ion channels, facilitating the rapid and uncontrolled passage of ions such as potassium (K+), sodium (Na+), and chloride (Cl-) down their electrochemical gradients. physio-pedia.combiosyn.com Normally, microbial cells maintain a precise internal concentration of these electrolytes, which is crucial for numerous physiological processes, including maintaining membrane potential, regulating cellular pH, and driving enzymatic reactions. msdmanuals.comwikipedia.org
The efflux of intracellular potassium ions and the influx of extracellular sodium ions through the ceratotoxin-induced pores lead to the depolarization of the cell membrane. mdpi.com This loss of membrane potential disrupts essential cellular functions that are coupled to the electrochemical gradient, such as nutrient transport and energy production. The uncontrolled movement of ions and water across the membrane also leads to osmotic instability, causing the cell to swell and eventually lyse. msdmanuals.com This catastrophic loss of electrolyte homeostasis is a primary factor in the bactericidal effect of the peptide. mdpi.comhealthline.com
Correlation between Pore-Forming Activity and Antimicrobial Efficacy
A direct and strong correlation exists between the ability of ceratotoxins to form pores in lipid bilayers and their effectiveness as antimicrobial agents. nih.gov Research on the ceratotoxin family demonstrates that their bactericidal properties are intrinsically linked to their capacity to create voltage-dependent ion channels in the cell membrane. biosyn.comresearchgate.net The formation of these channels is the critical event that permeabilizes the membrane, leading to the lethal downstream effects described above. nih.gov
Studies using synthetic ceratotoxin fragments have further elucidated this relationship. It has been shown that the C-terminal domain of the peptide is vital for the formation of the helical bundles that constitute the pore, while the cationic N-terminal region serves to anchor the peptide to the negatively charged microbial membrane surface. nih.govresearchgate.net The efficiency with which this compound can assemble into these transmembrane pores directly dictates the magnitude of its antimicrobial activity. Peptides that are more effective at forming stable, conductive channels will cause a more rapid and complete breakdown of membrane function, resulting in faster and more potent microbial killing. nih.govresearchgate.net
Comparative Mechanistic Insights with Other Membrane-Active Peptides
The mechanism of this compound can be better understood when compared with other well-characterized membrane-active antimicrobial peptides (AMPs). While the overarching strategy is often membrane disruption, the specific models of action can differ significantly.
| Peptide Family | Primary Mechanism | Key Structural Features | References |
| Ceratotoxins | Barrel-Stave Pore | α-helical, amphipathic | bachem.com, nih.gov, mdpi.com |
| Alamethicin | Barrel-Stave Pore | α-helical, contains Aib | researchgate.net, mdpi.com, mdpi.com |
| Melittin (B549807) | Toroidal Pore / Carpet | α-helical, hinge region | frontiersin.org, nih.gov, acs.org |
| Defensins | Varied (Pore/Intracellular) | β-sheet, disulfide-stabilized | bachem.com, mdpi.com, frontiersin.org |
Ceratotoxins vs. Alamethicin: this compound's mechanism is most analogous to that of alamethicin. Both peptides are thought to operate via the barrel-stave model . researchgate.netmdpi.comnih.gov In this model, peptide monomers first bind to the surface of the membrane and then insert perpendicularly into the lipid bilayer. mdpi.com These monomers then aggregate, forming a barrel-like structure where the hydrophobic surfaces of the peptides face the lipid core of the membrane, and the hydrophilic surfaces line a central aqueous channel. nih.gov Ceratotoxin A, a close relative of C, has been shown to exhibit alamethicin-like behavior, forming voltage-dependent ion channels. researchgate.netnih.gov This similarity suggests that this compound likely follows a comparable path of assembling into discrete, stable pores.
Ceratotoxins vs. Melittin: In contrast, melittin, a major component of bee venom, primarily functions through the toroidal-pore model . frontiersin.orgatlantis-press.com In this mechanism, the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a pore that is lined by both the peptides and the head groups of the lipid molecules. nih.gov This creates a more fluid and less-defined pore compared to the barrel-stave structure. At high concentrations, melittin can also act via a "carpet-like" mechanism, disrupting the membrane in a detergent-like fashion without forming discrete pores. nih.gov Furthermore, melittin can translocate across the membrane to interact with intracellular components, a feature not prominently described for ceratotoxins. atlantis-press.com
Ceratotoxins vs. Defensins: Defensins represent another distinct class of AMPs. Unlike the α-helical structure of this compound, defensins are characterized by a β-sheet structure stabilized by multiple disulfide bonds. mdpi.comfrontiersin.org Their mechanisms of action are diverse. While some defensins do form pores, they can also inhibit microbial growth by interfering with cell wall synthesis through binding to precursors like Lipid II. mdpi.com Others can cross the microbial membrane and inhibit intracellular processes such as DNA or protein synthesis. mdpi.com This contrasts with the primary membrane-targeting action of this compound, which relies on physical disruption of the cell envelope. biosyn.combachem.com
Biological Activities and Functional Implications of Ceratotoxin C
Antimicrobial Spectrum and Potency
Ceratotoxin-C exhibits a broad spectrum of antimicrobial activity, targeting both Gram-negative and Gram-positive bacteria. nih.gov
Research has confirmed that this compound is also effective against Gram-positive bacterial strains. nih.gov This broad-spectrum activity is a key characteristic of this peptide family. xmu.edu.cn The ability to target both Gram-positive and Gram-negative bacteria is attributed to the interaction of these cationic peptides with the negatively charged components of bacterial cell membranes, such as lipoteichoic acids in Gram-positive bacteria. frontiersin.org
While this compound is effective against a range of bacteria, its potency is reportedly lower than that of ceratotoxin A. nih.govresearchgate.net Ceratotoxin A is recognized for its high activity against both Gram-negative and Gram-positive bacteria. researchgate.net Despite having a higher hydrophobicity than ceratotoxin A, this compound displays reduced antibacterial efficacy.
Comparative Antibacterial Activity: this compound vs. Ceratotoxin-A
| Bacterial Type | This compound Activity | Ceratotoxin-A Activity |
|---|---|---|
| Gram-Negative | Active | Highly Active |
There is limited direct research on the specific activity of this compound against obligate intracellular bacteria like Rickettsia. However, a study on the closely related ceratotoxin A demonstrated that it has a lethal effect on Rickettsia monacensis and Rickettsia peacockii, although it was about 20-fold less effective than another antimicrobial peptide, cecropin (B1577577) A. nih.gov Given the structural and functional similarities within the ceratotoxin family, it is plausible that this compound may also exhibit some activity against these types of bacteria, which are known to be pathogens transmitted by arthropods. nih.gov
Physiological Role in Host Defense
Protection of the Female Reproductive Tract from Microbial Invasion
This compound is integral to safeguarding the female Ceratitis capitata's reproductive processes from microbial threats. Research has established that CTX-C, along with other ceratotoxins, is specifically produced in the female's reproductive accessory glands. Its expression is not constant but is significantly enhanced by the act of mating, suggesting a primary function related to protecting the genital tract from bacterial invasion during and after copulation.
This protective role extends beyond the reproductive tract itself. Studies have revealed that the secretion from the accessory glands, which contains biologically active ceratotoxin peptides, is spread over the eggs during oviposition. This action creates an antibacterial coating on the egg chorion, providing a defensive barrier that protects the embryos and early larvae from environmental pathogens. This indicates a dual protective function for this compound: ensuring the sterility of the reproductive event and providing the offspring with an initial defense against microbial colonization.
Table 1: Research Findings on the Protective Role of this compound
| Finding | Implication |
| Localization | Produced specifically in the female reproductive accessory glands. |
| Induction | Expression is enhanced by mating. |
| Function | Protects the female genital tract from microbial invasion during fertilization. |
| Extended Role | Secretion coats the surface of laid eggs, providing an antibacterial shield. |
Contribution to the Innate Immune Response ofCeratitis capitata
This compound is a component of the innate immune system of Ceratitis capitata, but it functions in a highly specialized capacity. Unlike many insect antimicrobial peptides, such as cecropins or defensins, which are synthesized systemically in the fat body and released into the hemolymph in response to a septic injury, ceratotoxin expression is not induced by bacterial infection.
Instead, the synthesis of this compound is regulated by juvenile hormone and is localized to the reproductive tissues. This demonstrates that CTX-C is part of a local or tissue-specific immune defense system dedicated to reproductive immunity. Its role is not to combat systemic infections but to provide a constitutive and targeted defense at a critical site of potential pathogen entry—the reproductive tract. This specialized function ensures that immunological resources are deployed where they are most needed to guarantee reproductive success. The expression of ceratotoxin genes has been shown to be modulated by other stressors, such as insecticides, indicating a complex interaction between the insect's physiology and its localized immune defenses.
Table 2: this compound's Role in Innate Immunity
| Aspect | Description |
| Immune System | Part of the innate immune response. |
| Response Type | Localized, tissue-specific immunity (reproductive tract). |
| Induction Mechanism | Not induced by systemic bacterial infection. |
| Primary Function | Constitutive protection of the reproductive system rather than a systemic response to pathogens. |
Interactions with Eukaryotic Cell Membranes
The efficacy of antimicrobial peptides like this compound relies on their ability to selectively target microbial cells while minimizing damage to the host's own eukaryotic cells. The primary basis for this selectivity lies in the fundamental differences between prokaryotic and eukaryotic cell membranes.
Bacterial membranes are typically rich in negatively charged phospholipids (B1166683), which facilitates an initial electrostatic attraction with the cationic (positively charged) ceratotoxin peptides. In contrast, eukaryotic membranes, such as those of the host insect, are predominantly composed of zwitterionic (neutrally charged) phospholipids and contain a significant amount of cholesterol. This composition makes eukaryotic membranes less attractive to the cationic peptides and more stable, which inhibits the membrane disruption caused by the peptides. plos.org The ceratotoxin family of peptides is known to exhibit strong antibacterial activity while having a comparatively weak effect on eukaryotic cells. researchgate.net
Qualitative Assessment of Hemolytic Activity
Hemolytic activity, the lysis of red blood cells (erythrocytes), is a standard in vitro measure of a peptide's toxicity toward eukaryotic cells. For the ceratotoxin family as a whole, research has consistently shown that they possess weak hemolytic activity, especially when compared to their potent antibacterial effects. researchgate.net This low level of hemolytic activity is a critical feature, underscoring their selectivity for microbial targets.
While specific quantitative data for this compound is not extensively detailed in isolation, the characterization of the entire ceratotoxin family points to this shared trait of low toxicity against eukaryotic cells. The mechanism of action, believed to be the formation of pores in target membranes, is far more efficient against the composition of bacterial membranes than against the more robust and neutrally charged erythrocyte membranes. plos.orgresearchgate.net This qualitative assessment positions this compound as a specialized antimicrobial agent with a favorable selectivity profile, capable of protecting the insect without causing significant self-harm.
Table 3: Qualitative Assessment of Hemolytic Activity
| Peptide Family | Target Cell Type | Observed Activity | Implication |
| Ceratotoxins | Eukaryotic (Erythrocytes) | Weak hemolytic activity reported. researchgate.net | High selectivity for microbial membranes over host cells. |
| Ceratotoxins | Prokaryotic (Bacteria) | Strong antibacterial activity. researchgate.net | Effective in its role as an antimicrobial defense peptide. |
Advanced Research Methodologies and Analytical Approaches
Peptide Isolation and Purification Techniques
The initial step in studying Ceratotoxin-C involves its extraction and purification from the secretions of the female reproductive accessory glands of the medfly. biosyn.com This process requires a combination of chromatographic methods to separate it from other components. springernature.com
Chromatographic Separations (e.g., Cation Exchange Chromatography, Gel Filtration)
Chromatographic techniques are fundamental to the purification of this compound. These methods separate molecules based on their physical and chemical properties.
Cation Exchange Chromatography (CEX) : This technique is particularly effective for purifying cationic peptides like this compound. In CEX, the stationary phase is negatively charged, binding positively charged molecules. nih.gov The bound peptides are then eluted by increasing the salt concentration or pH of the mobile phase. This method has been successfully used to purify other cationic antimicrobial proteins. researchgate.net
Gel Filtration Chromatography : Also known as size-exclusion chromatography, this method separates peptides based on their size. The crude extract is passed through a column packed with porous beads. Smaller molecules, like this compound, enter the pores and are eluted later, while larger molecules are excluded and elute earlier. This technique was part of a multi-step purification process for a thermal stable antimicrobial protein from housefly larvae, which also included CEX. researchgate.net
High-Performance Liquid Chromatography (HPLC) : For final purification and analysis, reversed-phase HPLC (RP-HPLC) is often employed. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. Peptides are separated based on their hydrophobicity. This technique is crucial for obtaining highly pure peptide fractions for subsequent analysis. nih.gov
A typical purification process might involve initial precipitation with a salt like ammonium (B1175870) sulfate, followed by a series of chromatographic steps such as gel filtration and cation exchange chromatography to achieve homogeneity. researchgate.net
Immunological Monitoring during Purification (e.g., Polyclonal Antibody-Based Detection)
During the multi-step purification process, it is essential to track the presence and quantity of this compound in different fractions. While specific examples for this compound are not detailed in the provided results, immunological methods using polyclonal antibodies are a common and effective strategy for this purpose. Polyclonal antibodies that specifically recognize this compound can be generated and used in techniques like ELISA (Enzyme-Linked Immunosorbent Assay) to screen the column fractions. This allows researchers to identify and pool the fractions containing the highest concentration of the target peptide, optimizing the purification yield.
Biophysical and Spectroscopic Characterization
Once purified, this compound is subjected to various biophysical and spectroscopic techniques to elucidate its structure and mechanism of action.
Planar Lipid Bilayer Electrophysiology for Ion Channel Studies
To understand how this compound exerts its antibacterial activity, its interaction with bacterial membranes is studied. Planar lipid bilayer electrophysiology is a powerful technique for investigating the ability of peptides to form ion channels in a model membrane. umaryland.edunih.gov In this method, a lipid bilayer is formed across a small aperture separating two compartments filled with an electrolyte solution. umaryland.edu When a channel-forming peptide like a ceratotoxin is added, it can insert into the bilayer and form a pore, allowing ions to flow across the membrane. researchgate.netnih.gov This ion flow is measured as an electrical current. umaryland.edu
Studies on the related peptide, Ceratotoxin-A, have shown that it forms voltage-dependent ion channels, and this pore-forming activity is directly correlated with its antibacterial properties. researchgate.netnih.gov Similar experiments with this compound would provide insights into its specific channel-forming characteristics, such as ion selectivity and channel conductance.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure of proteins and peptides. nih.govjascoinc.com This method measures the differential absorption of left and right-circularly polarized light by chiral molecules like peptides. nih.govbiorxiv.org The resulting CD spectrum in the far-UV region (around 190-250 nm) provides information about the proportions of α-helices, β-sheets, and random coils in the peptide's structure. creative-proteomics.com
For many antimicrobial peptides, including ceratotoxins, an α-helical conformation is crucial for their function. researchgate.net CD spectroscopy can be used to analyze the conformation of this compound in different environments, such as in aqueous solution versus in the presence of membrane-mimicking solvents or lipid vesicles. biorxiv.org This can reveal conformational changes that may occur upon membrane binding.
Mass Spectrometry for Molecular Mass and Sequence Verification
Mass spectrometry is an indispensable tool for the precise determination of the molecular mass and for verifying the amino acid sequence of a peptide. nih.gov After purification, a sample of this compound would be analyzed by mass spectrometry to confirm its molecular weight, which for the mature peptide is 6,828 Da. uniprot.org
Techniques such as tandem mass spectrometry (MS/MS) can be used for de novo sequencing, where the peptide is fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence. nih.gov This is essential to confirm that the purified peptide is indeed this compound and to ensure there are no unexpected modifications.
Table of Research Findings for this compound
| Analytical Technique | Finding | Reference |
|---|---|---|
| Chromatography | Utilized in a multi-step process for purification of similar antimicrobial peptides. | researchgate.net |
| Planar Lipid Bilayer Electrophysiology | Related ceratotoxins form voltage-dependent ion channels. | researchgate.netnih.gov |
| Circular Dichroism Spectroscopy | Other ceratotoxins are predicted to have an α-helical conformation. | researchgate.net |
| Mass Spectrometry | The molecular mass of the mature this compound peptide is 6,828 Da. | uniprot.org |
| Amino Acid Sequencing | The primary amino acid sequence has been determined. | nih.gov |
Table of Compound Names
| Compound Name |
|---|
| Ceratotoxin-A |
| Ceratotoxin-B |
| This compound |
Molecular Genetic and Genomic Techniques
Advanced molecular and genomic methodologies have been pivotal in elucidating the genetic basis, expression patterns, and evolutionary history of this compound and the broader ceratotoxin gene family. These techniques have provided a comprehensive understanding of the peptide's role within the Mediterranean fruit fly (Ceratitis capitata).
cDNA Library Construction and Screening for Gene Isolation
The isolation of the transcript encoding this compound was achieved through the screening of a cDNA library constructed from the female accessory glands of the medfly, Ceratitis capitata. Researchers utilized a cDNA probe that encodes for Ceratotoxin A to screen this library. This process led to the identification of seven positive clones. While six of these clones were found to encode Ceratotoxin A, one clone contained a unique open reading frame. This distinct clone coded for a 67-amino acid precursor protein, which contained a sequence that perfectly matched the purified this compound peptide. The initial purification and sequencing of the this compound peptide itself involved a series of chromatography steps, with peptide presence monitored using a polyclonal antibody developed against synthetic Ceratotoxin A.
The nucleotide sequence of the this compound gene was deposited in GenBank under the accession number L76300. nih.gov The analysis of the cDNA revealed the structure of the precursor protein, which is a common feature for many antimicrobial peptides that are synthesized as inactive preproteins before being processed into their active form.
| Feature | Description | Reference |
|---|---|---|
| Source Tissue for Library | Female reproductive accessory glands of Ceratitis capitata | |
| Screening Probe | cDNA encoding Ceratotoxin A | |
| Identified Precursor Protein | 67 amino acid residues | |
| Mature Peptide Length | 29 amino acid residues | |
| GenBank Accession | L76300 | nih.gov |
Southern Blot Hybridization for Gene Copy Number and Linkage Mapping
Southern blot hybridization has been instrumental in characterizing the ceratotoxin gene family within the C. capitata genome. Genomic DNA was digested with restriction enzymes, such as EcoRI, and hybridized with a cDNA probe for ceratotoxin A. researchgate.net The results from these analyses revealed the presence of multiple bands, indicating that the ceratotoxin family is a multigene family. nih.gov Specifically, genomic Southern blot analysis showed the existence of additional ceratotoxin genes beyond those initially sequenced, mapping to different genomic fragments. This supports the hypothesis that the ceratotoxin peptides evolved through a series of gene duplication events.
Furthermore, Southern blot analysis was used to compare genomic DNA from female accessory glands with that from female carcasses lacking these glands. researchgate.net This experiment demonstrated that the ceratotoxin gene family is not specifically amplified in the female reproductive accessory glands, where it is highly expressed. researchgate.netnih.gov Low-stringency Southern blot analysis has also been used to search for homologous sequences in other tephritid fly species, successfully identifying Ctx-like sequences in Ceratitis rosa but not in more distantly related species like Bactrocera oleae or Anastrepha fraterculus. This suggests the ceratotoxin gene family is conserved within the Ceratitis genus. nih.gov While these studies confirm the presence of multiple linked genes, they provide limited data for detailed linkage mapping beyond establishing their colocalization.
| Technique | Key Finding | Reference |
|---|---|---|
| Genomic Southern Blot (C. capitata) | Demonstrated the presence of at least three ceratotoxin genes, confirming it is a multigene family. | |
| Tissue-Specific Southern Blot | The ceratotoxin gene family is not specifically amplified in the female accessory glands. | researchgate.netnih.gov |
| Low-Stringency Cross-Species Blot | Detected Ctx-like sequences in Ceratitis rosa but not in other tephritid genera. |
In Situ Hybridization for Chromosomal Localization
The chromosomal location of the ceratotoxin gene family, including the gene for this compound, was determined using in situ hybridization techniques on both polytene and mitotic chromosomes of C. capitata. nih.govresearchgate.net Probes derived from ceratotoxin genomic clones were hybridized to chromosome spreads. researchgate.net
Fluorescence in situ hybridization (FISH) on mitotic chromosomes from larval brain tissue provided definitive localization. researchgate.net The experiments showed that the ceratotoxin probes hybridized specifically to the X chromosome in both female (XX) and male (XY) spreads. researchgate.net No signals were detected on any of the autosomes. researchgate.net This was a significant finding, as it represented the first identification of a female-specific, X-linked gene in C. capitata. nih.govresearchgate.net In the polytene chromosomes of salivary glands, where the X chromosome exists as a heterochromatic network rather than a banded structure, the ceratotoxin probes labeled this diffuse granular network. researchgate.net This confirmed the X-linkage of the ceratotoxin gene cluster. researchgate.netresearchgate.net
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Expression Profiling
Reverse Transcription Polymerase Chain Reaction (RT-PCR) has been a crucial tool for analyzing the expression profile of the this compound gene. wikipedia.org This technique allows for the detection and quantification of specific mRNA transcripts, providing insight into when and where a gene is active. libretexts.orgbenthamscience.com Studies using RT-PCR confirmed the findings from Northern blot analyses regarding the expression pattern of ceratotoxins.
The expression of this compound is highly specific. It is restricted to the female reproductive accessory glands and is not detected in other tissues or in males. nih.gov The expression is also developmentally regulated, appearing only in sexually mature adult females. nih.gov RT-PCR analysis further demonstrated that the expression of this compound, similar to Ceratotoxin A, is not induced by bacterial infection, which distinguishes it from many other insect antimicrobial peptides that are part of the systemic immune response. However, its expression is significantly enhanced following mating. plos.org This coordinated expression with other ceratotoxin family members suggests a specialized role in reproductive immunity, likely protecting the genital tract during fertilization and the eggs from microbial contamination. plos.org
| Condition | This compound Expression Level | Reference |
|---|---|---|
| Sex | Expressed only in females | |
| Tissue | Restricted to reproductive accessory glands | |
| Developmental Stage | Expressed in sexually mature adults | nih.gov |
| Bacterial Infection | No significant change in expression | |
| Mating | Expression is enhanced | plos.org |
Phylogenetic Reconstruction for Evolutionary Relationships
Phylogenetic analysis has been employed to understand the evolutionary history of the ceratotoxin gene family. nih.gov These studies involve comparing the nucleotide and amino acid sequences of different ceratotoxin genes within C. capitata and with homologous genes from related species, such as the Natal fruit fly, Ceratitis rosa. nih.gov
Synthetic Biology and Chemical Modification Approaches
While research on this compound using synthetic biology is still emerging, approaches applied to the closely related Ceratotoxin-A demonstrate the potential of these techniques. mednexus.orgnih.gov Chemical modification and synthetic biology offer powerful tools to enhance the properties of antimicrobial peptides like ceratotoxins, potentially improving their stability and target specificity. farmaciajournal.com
A notable example is the chemical modification of Ceratotoxin-A for targeted membrane interaction. nih.gov In one study, Ceratotoxin-A was modified at its N-terminus to include an azide (B81097) group. nih.gov This allows the peptide to undergo a "click chemistry" reaction—specifically, an alkyne-azide cycloaddition—with lipid membranes that have been engineered to display a dibenzocyclooctyne (DBCO) moiety on their lipid headgroups. nih.govresearchgate.net This covalent linkage resulted in pore formation at a tenfold lower peptide concentration and with a reduced dependency on transmembrane voltage compared to the unmodified peptide. nih.gov Such strategies could be applied to this compound to direct its activity toward specific microbial or cellular targets.
Broader synthetic biology tools, such as CRISPR/Cas9 gene editing, offer future possibilities for customizing antimicrobial peptides. mednexus.org These technologies could be used to create novel ceratotoxin variants with altered activity spectra or improved stability against proteolytic degradation, a common challenge for peptide-based therapeutics. mednexus.orgfarmaciajournal.com Cell-free biosynthesis systems also present an alternative platform for producing rare or toxic peptides that are difficult to express in traditional cellular systems. mednexus.org
Solid-Phase Peptide Synthesis for Analog Generation
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing synthetic peptides and generating analogs of naturally occurring sequences like this compound. beilstein-journals.org This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin support. beilstein-journals.org The great versatility of SPPS allows for the creation of a diverse library of peptide analogs from a single parent sequence, facilitating structure-activity relationship studies. nih.gov
The process begins with the C-terminal amino acid of the target peptide being anchored to the resin. beilstein-journals.org The peptide chain is then elongated from the C-terminus to the N-terminus through repeated cycles of deprotection and coupling. beilstein-journals.org The most common strategy, Fmoc/t-Bu chemistry, uses the base-labile fluorenylmethyloxycarbonyl (Fmoc) group to protect the α-amino group of the incoming amino acid and acid-labile protecting groups for the amino acid side chains. beilstein-journals.org This approach allows for selective deprotection and coupling under mild conditions, preserving the integrity of the growing peptide. beilstein-journals.orgnih.gov
For this compound, SPPS enables the systematic modification of its 29-amino acid sequence. biosyn.com Researchers can introduce substitutions at specific positions to probe the role of individual residues in its biological activity. For instance, analogs can be designed to enhance amphipathicity—a key feature of ceratotoxins where polar and non-polar amino acids are segregated on opposite faces of the α-helix—which is crucial for their membrane-disrupting function. qyaobio.com Analogs with unnatural amino acids or specific labels (e.g., fluorescent tags) can also be synthesized to study mechanisms of action or for imaging purposes. The ability to create N-terminal or C-terminal truncated fragments helps identify the specific domains responsible for functions like membrane anchoring and pore formation. acs.org
Below is a table illustrating hypothetical analogs of this compound that could be generated using SPPS to investigate structure-function relationships, based on the known differences between Ceratotoxin A, B, and C which vary at positions 6 and 19. biosyn.comqyaobio.com
| Analog Name | Modification from Native this compound | Research Purpose |
| Ctx-C (Ala-Scan) | Systematic replacement of each amino acid with Alanine | To identify key residues essential for antimicrobial activity. |
| Ctx-C (Hydrophobicity+) | Substitution of polar residues with non-polar ones (e.g., Ser to Val) | To investigate the effect of increased hydrophobicity on membrane interaction. |
| Ctx-C (Cationicity+) | Substitution of neutral residues with basic ones (e.g., Gln to Lys) | To enhance electrostatic interactions with negatively charged bacterial membranes. |
| Ctx-C (N-Terminal Trunc) | Deletion of the first 5-10 N-terminal amino acids | To determine the role of the N-terminal region in membrane anchoring. acs.org |
| Ctx-C (C-Terminal Trunc) | Deletion of the last 5-10 C-terminal amino acids | To assess the importance of the C-terminal domain in forming helical bundles. acs.org |
This table is illustrative and presents potential analogs based on standard peptide design strategies.
Chemical Conjugation Strategies (e.g., Click Chemistry) for Targeted Assembly
Chemical conjugation strategies are employed to assemble peptides into more complex and functional architectures. A prominent and highly efficient method used for this purpose is "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). peptide.com This reaction forms a stable triazole ring, covalently linking two molecules that have been functionalized with azide and alkyne groups, respectively. peptide.com Its high yield, specificity, and compatibility with biological molecules make it an ideal tool for modifying peptides like ceratotoxins without interfering with their native structure. peptide.com
Research on the closely related Ceratotoxin-A (CtxA) provides a clear blueprint for these advanced assembly methods. researchgate.net In one approach, CtxA was modified at its N-terminus to incorporate an azide group. researchgate.netresearchgate.net This modification allows the peptide to be "clicked" onto molecules or surfaces bearing a compatible alkyne group, such as dibenzocyclooctyne (DBCO) moieties on lipid headgroups in a bilayer. researchgate.net This specific conjugation enhances the local concentration of the peptide on the target membrane, promoting more efficient pore formation. researchgate.net
This strategy can be extended to create highly organized, multivalent assemblies of this compound. By attaching azide-functionalized this compound to a scaffold molecule containing multiple alkyne groups, it is possible to generate dimers, tetramers, or even larger constructs. researchgate.net Such multivalent systems can exhibit significantly enhanced activity compared to the monomeric peptide due to increased avidity for the target membrane. researchgate.net
Furthermore, click chemistry enables the targeted assembly of ceratoxins using DNA as a template. acs.org In this sophisticated approach, a single-stranded DNA (ssDNA) oligonucleotide is conjugated to the N-terminus of the peptide. acs.org This peptide-DNA conjugate can then be hybridized to a complementary DNA template strand that contains multiple binding sites. acs.org This triggers the self-assembly of a defined number of peptide monomers into a pore-like structure, with the DNA template controlling the diameter and stability of the final assembly. acs.org Functionalizing these DNA-peptide structures with targeting ligands, such as cholesterol anchors, can further increase their affinity for specific membranes, like those of cancer cells. acs.org
The components for a targeted assembly strategy using click chemistry, as demonstrated with Ceratotoxin-A, are summarized below.
| Component | Chemical Functionality | Role in Assembly | Reference |
| Ceratotoxin Peptide | N-terminal Azide group | The core functional unit to be assembled. | researchgate.netresearchgate.net |
| Lipid Bilayer | Dibenzocyclooctyne (DBCO) headgroups | Target membrane for covalent conjugation. | researchgate.net |
| DNA Oligonucleotide | Attached to peptide N-terminus | Provides sequence-specific binding for templated assembly. | acs.org |
| DNA Template Strand | Complementary sequence with multiple binding sites | Scaffolds the assembly of a precise number of peptides. | acs.org |
| Cholesterol Anchor | Attached to DNA template | Increases affinity for lipid membranes. | acs.org |
Compound Reference Table
Evolutionary Biology of the Ceratotoxin Gene Family
Mechanisms of Gene Duplication and Diversification
The primary mechanism driving the expansion and diversification of the ceratotoxin gene family is gene duplication. oup.com This process creates redundant gene copies that are then free to evolve new functions (neofunctionalization) or divide the ancestral functions (subfunctionalization). frontiersin.org Evidence for gene duplication in the ceratotoxin family comes from the clustered organization of these genes within the genome of the Mediterranean fruit fly, Ceratitis capitata. nih.gov
Restriction and nucleotide sequence analysis have revealed that ceratotoxin genes are organized in a large cluster spanning more than 26 kilobases of DNA. nih.gov This clustered arrangement is a hallmark of gene duplication events. The presence of multiple, closely related ceratotoxin genes within this cluster, such as those encoding for ceratotoxins A, B, C, and D, strongly suggests that they arose from a series of tandem duplications. nih.gov
Further diversification occurs through point mutations, insertions, and deletions within the duplicated gene copies. These changes can alter the amino acid sequence of the resulting peptides, potentially leading to variations in their antimicrobial activity, target specificity, and other functional properties. The presence of highly conserved motifs in the upstream regions of the sequenced ceratotoxin genes suggests the existence of common regulatory elements for all ceratotoxins. nih.gov
Comparative Genomics and Transcriptomics Across Ceratitis Species (e.g., Ceratitis rosa)
Comparative studies between different Ceratitis species, such as C. capitata and the Natal fruit fly, Ceratitis rosa, provide valuable insights into the evolutionary history of the ceratotoxin gene family. nih.gov Anti-Escherichia coli activity similar to that of the accessory gland secretion from C. capitata has been found in the accessory gland secretion from C. rosa. nih.gov SDS-PAGE analysis of the female reproductive accessory glands from C. rosa showed a band with a molecular mass of approximately 3 kDa, which is consistent with the size of ceratotoxin peptides. researchgate.net
Genomic and transcriptomic analyses have identified four nucleotide sequences encoding ceratotoxin-like precursors in C. rosa. nih.gov Sequence comparisons reveal both similarities and differences between the ceratotoxin genes of the two species. For instance, one of the C. rosa precursors, CrCtx 2, shares high sequence similarity (85%) with Ctx C from C. capitata. This suggests that some of the diversification of ceratotoxin genes occurred before the evolutionary split between C. capitata and C. rosa.
Conversely, other ceratotoxin genes show more divergence, indicating that gene duplication events also occurred after the two species diverged. nih.gov This combination of ancient and more recent duplications has contributed to the specific ceratotoxin repertoires observed in each species. Genomic hybridization has confirmed the presence of multiple ceratotoxin-like sequences in C. rosa. nih.gov
Below is a comparative table of identified ceratotoxin precursors in C. capitata and C. rosa:
| Species | Ceratotoxin Precursor | Notes |
| Ceratitis capitata | Ctx A, Ctx A2 | |
| Ctx B, Ctx B2 | ||
| Ctx C1, Ctx C2 | ||
| Ctx D | ||
| Ceratitis rosa | CrCtx 1 | High similarity to Ctx A of C. capitata |
| CrCtx 2 | High similarity to Ctx C of C. capitata | |
| CrCtx 3 | High similarity to Ctx A of C. capitata | |
| CrCtx 4 | High similarity to Ctx B2 and Ctx D of C. capitata |
Phylogenetic Analysis of Ceratotoxin Genes and Peptides
Phylogenetic analysis of ceratotoxin gene and peptide sequences helps to reconstruct their evolutionary relationships. nih.gov Such analyses have shown that ceratotoxins from C. capitata and C. rosa fall into different groups, supporting the hypothesis of both ancient and recent gene duplication events. nih.gov
The phylogenetic tree suggests that some diversification of ceratotoxin genes in the genus Ceratitis happened before the split between C. capitata and C. rosa. For example, Ctx C genes of C. capitata are grouped with CrCtx 2 of C. rosa, indicating a common ancestor for this particular subgroup. This pattern is indicative of a birth-and-death model of gene evolution, where new genes are created by duplication, and some are maintained while others are lost or become non-functional over time. mdpi.com
The ceratotoxin genes have been localized to the X chromosome in C. capitata, making them the first identified female-specific X-linked genes in this species. researchgate.netresearchgate.net This chromosomal location may have implications for their evolution and regulation.
Adaptive Significance of Ceratotoxin Evolution within Insect Immunity
The evolution of the ceratotoxin gene family is closely tied to its role in insect immunity. mdpi.com These peptides are a key component of the female's defense system, protecting the reproductive tract from bacterial infections that can occur during mating and oviposition. biosyn.comqyaobio.com The presence of biologically active ceratotoxin peptides on the surface of laid eggs suggests they also protect embryos and early larvae from environmental bacteria.
The diversification of ceratotoxin peptides likely represents an adaptive response to a changing microbial environment. Different ceratotoxin variants may have different spectra of activity against various bacterial strains. A diverse arsenal (B13267) of antimicrobial peptides would provide a more robust defense against a wider range of potential pathogens.
The expression of ceratotoxin genes is not induced by bacterial infection but is instead regulated by juvenile hormone and is enhanced after mating. biosyn.comnih.gov This suggests that their primary role is prophylactic, providing a standing defense in a vulnerable tissue. The evolution of this regulatory mechanism highlights the integration of immunity with reproductive physiology.
The expansion of the ceratotoxin gene family and the functional diversification of its members are clear examples of adaptive evolution, enhancing the reproductive fitness of the insect by ensuring the survival of both the female and her offspring in the face of microbial threats.
Prospective Research Directions and Translational Potential
Ceratotoxin-C as a Scaffold for Novel Antimicrobial Therapeutics
The rising threat of multidrug-resistant bacteria necessitates the exploration of new antibiotic classes. This compound, with its membrane-disrupting mechanism of action, offers a framework for designing potent and selective antimicrobial agents. nih.govresearchgate.net
Design of Peptidomimetics with Enhanced Specificity
Peptidomimetics, molecules that mimic the structure and function of peptides, offer several advantages over their natural counterparts, including increased stability against enzymatic degradation and improved bioavailability. nih.govwikipedia.org Designing peptidomimetics based on the this compound structure could lead to compounds with enhanced specificity for bacterial membranes over host cells.
Key strategies for designing this compound-based peptidomimetics include:
Modifying Amphipathicity: The balance of hydrophobic and hydrophilic residues is crucial for the antimicrobial activity of AMPs. mdpi.com Altering the amphipathic character of this compound can modulate its interaction with bacterial membranes, potentially increasing its potency and selectivity. mdpi.com
Incorporating Unnatural Amino Acids: The introduction of non-proteogenic amino acids can enhance proteolytic stability and introduce novel functionalities. wikipedia.orgmdpi.com
Cyclization: Cyclizing the peptide backbone can improve stability and may enhance antimicrobial activity. mdpi.com
Table 1: Strategies for Peptidomimetic Design
| Strategy | Rationale | Potential Outcome |
| Amphipathicity Modification | Optimize interaction with bacterial membranes. | Increased potency and selectivity. |
| Unnatural Amino Acid Incorporation | Enhance proteolytic stability and add new functionalities. | Improved pharmacokinetic properties. |
| Cyclization | Increase structural stability. | Enhanced resistance to degradation and potentially higher activity. |
Strategies to Counteract Emerging Bacterial Resistance Mechanisms
Bacteria have evolved various mechanisms to resist the action of antibiotics, including altering their cell surface, using efflux pumps to expel drugs, and producing enzymes that degrade the antimicrobial agent. nih.govreactgroup.orgmdpi.comfrontiersin.org Strategies to overcome these resistance mechanisms when developing this compound-based therapeutics include:
Targeting Multiple Pathways: Designing derivatives that not only disrupt the membrane but also inhibit essential intracellular processes could reduce the likelihood of resistance developing. frontiersin.org
Inhibiting Efflux Pumps: Co-administration of this compound analogs with efflux pump inhibitors could restore or enhance their efficacy against resistant strains. frontiersin.org
Modifying the Peptide to Evade Enzymatic Degradation: Incorporating unnatural amino acids or modifying the peptide backbone can make the resulting peptidomimetic unrecognizable to bacterial proteases. mdpi.com
Applications in Fundamental Membrane Biology and Nanobiotechnology
The ability of this compound and its analogs to form pores in lipid bilayers makes them valuable tools for studying membrane biology and for applications in nanobiotechnology. researchgate.netnih.gov
Development of Model Systems for Pore-Forming Proteins and Ion Channels
Ceratotoxins, including this compound, form voltage-dependent ion channels in lipid bilayers, likely through a "barrel-stave" mechanism where multiple peptide monomers assemble to create a pore. nih.govnih.gov This behavior makes them excellent models for studying the principles of protein-lipid interactions and the assembly of transmembrane channels. researchgate.net By systematically modifying the amino acid sequence of this compound, researchers can investigate how changes in properties like charge, hydrophobicity, and helicity affect pore formation, stability, and ion selectivity. researchgate.net
Engineering of Targeted Membrane-Disrupting Assemblies
The modular nature of this compound allows for its incorporation into larger, engineered assemblies designed to target specific cell types. By attaching targeting ligands, such as antibodies or specific peptides, to this compound, it is possible to direct its membrane-disrupting activity to cancer cells or pathogenic bacteria while minimizing damage to host tissues. researchgate.net
Recent research has demonstrated the feasibility of using DNA as a template to program the self-assembly of Ceratotoxin A, a close relative of this compound, into pores with defined diameters. acs.org This approach allows for precise control over the size of the resulting pore, which could be tailored for specific applications. acs.org
Table 2: Research Findings on Engineered Ceratotoxin Assemblies
| Assembly Type | Key Finding | Significance | Reference |
| DNA-templated CtxA pores | Precise control over pore diameter by varying the DNA template. | Enables the creation of pores with tailored sizes for specific applications. | acs.org |
| Azide-modified CtxA | Covalent conjugation to lipid bilayers containing dibenzocyclooctyne moieties. | Lower peptide concentration required for pore formation and extended channel activity. | researchgate.net |
Potential in Nanopore-Based Biosensing and Single-Molecule Analysis
Nanopore technology has emerged as a powerful tool for the label-free, single-molecule detection and analysis of biomolecules. nih.govmdpi.commdpi.com The pores formed by this compound and its engineered variants could be utilized as the sensing elements in such devices. As individual molecules pass through the nanopore, they cause characteristic disruptions in the ionic current, allowing for their identification and characterization. nih.govnist.gov
The ability to tune the diameter of Ceratotoxin-based pores through engineering is particularly advantageous for this application, as it would allow for the optimization of the pore size for different analytes, from small ions to folded proteins. acs.orgacs.org This could pave the way for novel diagnostic tools and platforms for fundamental studies in biophysics. nist.gov
Bioengineering of this compound for Specialized Research Tools
The inherent properties of this compound, a potent antimicrobial peptide (AMP), make it an attractive candidate for bioengineering. Through targeted modifications, this natural peptide can be transformed into sophisticated research tools for studying a variety of biological processes, from membrane dynamics to pathogen interactions. Rational design and chemical modification are the cornerstones of this endeavor, allowing scientists to enhance or alter the peptide's natural functions for specific applications. nih.gov
Common bioengineering strategies applicable to peptides like this compound include amino acid substitution, terminal modifications, and cyclization. nih.gov These techniques aim to improve stability against proteases, increase antimicrobial potency, and reduce potential toxicity to mammalian cells. frontiersin.orgnih.gov For instance, increasing the net positive charge and hydrophobicity by substituting specific amino acid residues can enhance the electrostatic interaction with microbial membranes. nih.gov
A direct application of bioengineering for creating research tools involves the fluorescent labeling of ceratotoxins. In one study, a derivative of Ceratotoxin-A was synthesized with a C-terminal cysteine, which was then fluorescently labeled. biorxiv.org This modification allowed researchers to perform high-resolution fluorescence characterization of the peptide's interaction with lipid membranes, correlating its structural dynamics with its function as an ion channel. biorxiv.org Such a technique could be readily applied to this compound to create fluorescent probes for visualizing its mechanism of action against bacterial membranes in real-time.
Furthermore, the creation of ceratotoxin analogs serves as a powerful research tool for dissecting structure-function relationships. By synthesizing analogs of a ceratotoxin-like peptide, Ctx(Ile21)-Ha, with strategic amino acid substitutions, researchers were able to investigate how changes in the peptide's structure, hydrophobicity, and amphipathicity affected its biological activity. researchgate.net This approach provides crucial insights into which domains of the peptide are critical for its antimicrobial versus its hemolytic activity, guiding the design of new peptides with improved therapeutic potential. researchgate.net For example, introducing the paramagnetic amino acid TOAC into the peptide sequence allows for the study of its conformational changes upon membrane interaction using techniques like circular dichroism. plos.org These bioengineered analogs are invaluable tools for elucidating the precise molecular mechanisms of membrane disruption, which for the ceratotoxin family is proposed to be the "barrel-stave" model. plos.orgmdpi.com
| Bioengineering Technique | Purpose/Application | Example Principle |
| Fluorescent Labeling | Create probes for visualizing peptide-membrane interactions and cellular localization. | Adding a fluorescent dye to Ceratotoxin-A to study its channel formation in lipid bilayers. biorxiv.org |
| Amino Acid Substitution | Enhance antimicrobial activity, reduce toxicity, and study structure-function relationships. | Creating analogs of a ceratotoxin-like peptide to uncouple antimicrobial from hemolytic activity. researchgate.net |
| Paramagnetic Spin Labeling | Investigate conformational dynamics and membrane interactions. | Incorporating TOAC into a ceratotoxin-like peptide to analyze its structural changes. plos.org |
| Chemical Modifications | Improve stability, solubility, and target specificity. | Techniques like phosphorylation or C-terminal amidation can enhance stability and modulate activity. nih.govmdpi.com |
Future Avenues in Insect Innate Immunity and Applied Entomology Research
The study of this compound and its related peptides opens up significant future research avenues in both fundamental insect innate immunity and the practical field of applied entomology. As insects represent a vast and largely untapped reservoir of novel antimicrobial compounds, peptides like this compound are at the forefront of this exploratory research. mdpi.com
Future Research in Insect Innate Immunity:
Future investigations will likely focus on the intricate regulatory networks governing the expression of ceratotoxin genes. While it is known that expression is specific to the female reproductive accessory glands and enhanced by mating, the precise signaling pathways, such as the Toll and IMD pathways, that may be involved require further elucidation. mdpi.com Understanding how insects like Ceratitis capitata selectively deploy potent AMPs to protect their reproductive tracts and offspring can provide profound insights into the evolution of immune strategies. mdpi.com
Another key area is the exploration of synergistic effects between different AMPs. Insects rarely rely on a single peptide for defense; instead, they produce a cocktail of antimicrobial agents. mdpi.com Future research should investigate how this compound functions in concert with other ceratotoxins (A, B, and D) and other classes of AMPs present in the fly's secretions. This could reveal synergistic interactions that are more effective at combating a broad spectrum of pathogens and preventing the development of resistance. mdpi.compreprints.org The use of advanced genomic and proteomic tools will be instrumental in identifying the full complement of peptides and understanding their combined efficacy. freescience.info
Future Research in Applied Entomology:
In applied entomology, the research focus is on translating the knowledge of insect-derived molecules into practical solutions for agriculture and public health. preprints.orgresearchgate.net this compound, with its potent activity against both Gram-positive and Gram-negative bacteria, holds potential as a template for developing novel bio-insecticides or agents to combat agricultural pathogens. mdpi.com The challenge lies in developing cost-effective production methods and formulations that are stable and effective in field conditions. preprints.org
Furthermore, understanding the role of ceratotoxins in the reproductive success of major agricultural pests like the Mediterranean fruit fly (Ceratitis capitata) could inform new pest control strategies. researchgate.net Manipulating the expression or function of these crucial protective peptides could potentially compromise the fly's reproductive fitness, offering a novel avenue for pest management. Research could explore methods to inhibit ceratotoxin production or function, thereby making the eggs more susceptible to microbial infections and reducing pest populations. This represents a more targeted and ecologically sensitive approach compared to broad-spectrum chemical pesticides. freescience.inforesearchgate.net
| Research Area | Future Direction | Potential Impact |
| Insect Innate Immunity | Elucidating the regulatory pathways of ceratotoxin gene expression. | Deeper understanding of immune evolution and reproductive immunology. |
| Insect Innate Immunity | Investigating synergistic effects between this compound and other AMPs. | Discovery of more potent antimicrobial combinations and strategies to combat resistance. mdpi.com |
| Applied Entomology | Developing this compound-based biopesticides for crop protection. | Environmentally friendly alternatives to chemical pesticides for controlling plant pathogens. |
| Applied Entomology | Targeting ceratotoxin function for pest control (C. capitata). | Novel, species-specific strategies for managing invasive agricultural pests. researchgate.net |
Q & A
Q. How should conflicting structural data (e.g., NMR vs. crystallography) for this compound be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
